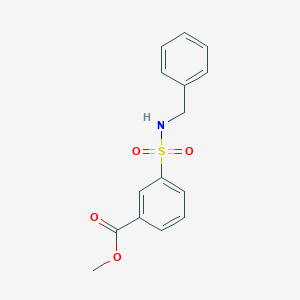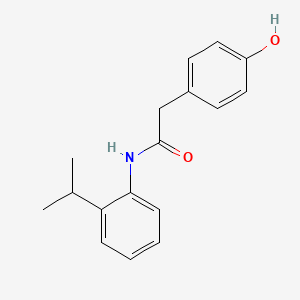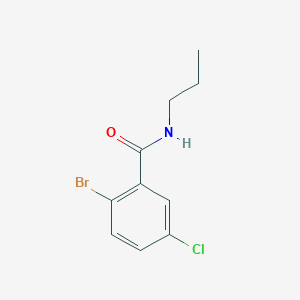![molecular formula C14H14ClNO3S B7946876 3-chloro-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide](/img/structure/B7946876.png)
3-chloro-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a benzene ring substituted with a chloro group and a sulfonamide group, which is further connected to a methoxyphenylmethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide typically involves the sulfonation of a benzene derivative followed by the introduction of the methoxyphenylmethyl group. One common method includes:
Sulfonation: The benzene ring is sulfonated using chlorosulfonic acid to introduce the sulfonyl chloride group.
Substitution: The sulfonyl chloride is then reacted with 4-methoxybenzylamine under basic conditions to form the desired sulfonamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-chloro-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used.
Oxidation: Sulfonic acids.
Reduction: Amines and alcohols.
Applications De Recherche Scientifique
3-chloro-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: Used as a precursor in the synthesis of sulfonamide-based drugs.
Biological Studies: Investigated for its potential antibacterial and antifungal properties.
Chemical Synthesis: Utilized in the development of new synthetic methodologies and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 3-chloro-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-chloro-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide
- 3-chloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide
- 3-chloro-N-[(4-ethoxyphenyl)methyl]benzene-1-sulfonamide
Uniqueness
3-chloro-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
Propriétés
IUPAC Name |
3-chloro-N-[(4-methoxyphenyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S/c1-19-13-7-5-11(6-8-13)10-16-20(17,18)14-4-2-3-12(15)9-14/h2-9,16H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDFTUYKSWIVJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-Methyl-2-[4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B7946794.png)
![2-[2-(3,4-dimethylphenyl)-2-oxoethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B7946798.png)








![Methyl 2-[(2-methylpropyl)sulfanyl]benzoate](/img/structure/B7946882.png)



